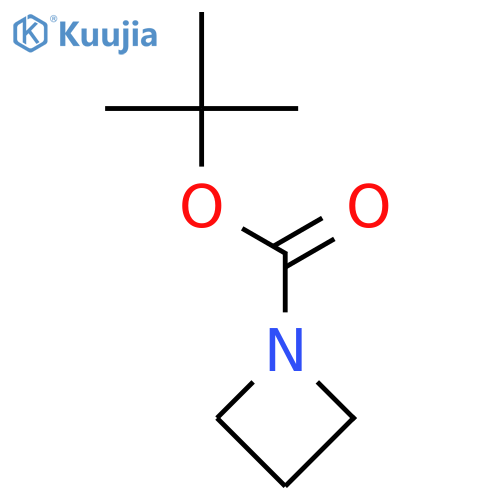Cas no 147621-21-4 (Tert-butyl Azetidine-1-carboxylate)

147621-21-4 structure
商品名:Tert-butyl Azetidine-1-carboxylate
CAS番号:147621-21-4
MF:C8H15NO2
メガワット:157.210202455521
MDL:MFCD09264397
CID:1323574
PubChem ID:11205910
Tert-butyl Azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Azetidinecarboxylic acid, 1,1-dimethylethyl ester
- tert-Butyl azetidine-1-carboxylate
- 1-Boc-azetidine
- azetidine-1-carboxylic acid tert-butyl ester
- N-tert-butoxycarbonylazetidine
- N-tert-butoxycarbonyl-azetidine
- 1-(TERT-BUTOXYCARBONYL)AZETIDINE
- tert-Butyl 1-azetidinecarboxylate
- Boc azetidine
- n-boc-azetidine
- 1-Boc azetidine
- QUERMGFVJPRMJL-UHFFFAOYSA-N
- AK327090
- Tert-butylAzetidine-1-carboxylate
- CS-0079053
- A919569
- 147621-21-4
- DA-10102
- DS-11943
- DTXSID101302210
- XFA62121
- MFCD09264397
- AB8545
- SB50685
- SCHEMBL861278
- SY259073
- AKOS006332206
- Tert-butyl Azetidine-1-carboxylate
-
- MDL: MFCD09264397
- インチ: 1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3
- InChIKey: QUERMGFVJPRMJL-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C([H])([H])C([H])([H])C1([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 157.11000
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- ふってん: 198.7±9.0°C at 760 mmHg
- PSA: 29.54000
- LogP: 1.56510
Tert-butyl Azetidine-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,2-8°C
Tert-butyl Azetidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A226506-250mg |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 97% | 250mg |
$29.0 | 2025-02-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4054-1G |
tert-butyl azetidine-1-carboxylate |
147621-21-4 | 97% | 1g |
¥ 231.00 | 2023-04-06 | |
| ChemScence | CS-0079053-100mg |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 100mg |
$50.0 | 2022-04-27 | ||
| ChemScence | CS-0079053-1g |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 1g |
$244.0 | 2022-04-27 | ||
| Chemenu | CM249582-5g |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 95+% | 5g |
$720 | 2021-06-09 | |
| Ambeed | A226506-1g |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 97% | 1g |
$35.0 | 2025-02-22 | |
| Alichem | A449040890-1g |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 97% | 1g |
260.51 USD | 2021-06-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89310-5g |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 97% | 5g |
¥1213.0 | 2024-07-18 | |
| TRC | B789610-10mg |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B789610-50mg |
tert-Butyl azetidine-1-carboxylate |
147621-21-4 | 50mg |
$ 95.00 | 2022-06-06 |
Tert-butyl Azetidine-1-carboxylate 関連文献
-
Changjun Chen,Yixiao Pan,Haoqiang Zhao,Xin Xu,Jianbin Xu,Zongyao Zhang,Siqi Xi,Lijin Xu,Huanrong Li Org. Chem. Front. 2018 5 415
-
Subbiah Ramesh,Ramadas Balakumar,John R. Rizzo,Tony Y. Zhang Org. Biomol. Chem. 2019 17 3056
-
Subbiah Ramesh,Ramadas Balakumar,John R. Rizzo,Tony Y. Zhang Org. Biomol. Chem. 2019 17 3056
147621-21-4 (Tert-butyl Azetidine-1-carboxylate) 関連製品
- 152192-96-6((2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester)
- 193269-78-2(tert-butyl 3-aminoazetidine-1-carboxylate)
- 141699-55-0(N-Boc-3-Hydroxyazetidine)
- 105628-64-6(tert-butyl N-(2-aminoethyl)-N-propylcarbamate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:147621-21-4)Tert-butyl Azetidine-1-carboxylate

清らかである:99%/99%
はかる:5g/25g
価格 ($):157.0/548.0